molecular formula C18H18N2O3S B4325142 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B4325142
M. Wt: 342.4 g/mol
InChI Key: IXMYZTAJYOTFOV-UHFFFAOYSA-N
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Description

5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of quinoline sulfonamides This compound is known for its significant biological activities, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of aniline derivatives with cyclohexanedione derivatives, followed by sulfonylation and cyclization reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities.

Scientific Research Applications

5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE has been extensively studied for its applications in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets, such as tubulin. By binding to tubulin, it inhibits its polymerization, thereby disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its specific sulfonyl and indole substituents, which contribute to its distinct biological activities. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for anticancer research.

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-19-16-9-8-15(11-14(16)12-18(19)21)24(22,23)20-10-4-6-13-5-2-3-7-17(13)20/h2-3,5,7-9,11H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYZTAJYOTFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
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5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
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5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
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5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
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5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
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5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

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